molecular formula C12H19ClO4 B2685625 4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate CAS No. 192516-46-4

4-Tert-butyl 1-methyl 2-(2-chloroallyl)succinate

Cat. No. B2685625
Key on ui cas rn: 192516-46-4
M. Wt: 262.73
InChI Key: GNPGZKBBPAFOBD-UHFFFAOYSA-N
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Patent
US05808085

Procedure details

The title compound of Example 2B (1502 g, 4.18 mol) was dissolved in MeOH (2650 mL). While maintaining a temperature of 30° or below for the ensuing mixture, a cold solution of KOH (329 g, 5.85 mol) in H2O (1335 mL) was added dropwise over 20 min. The mixture was stirred vigorously for 24 h.
Name
title compound
Quantity
1502 g
Type
reactant
Reaction Step One
Name
Quantity
2650 mL
Type
solvent
Reaction Step One
Name
Quantity
329 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]([CH2:17][C:18]([Cl:20])=[CH2:19])(C(OC)=O)[CH2:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[OH-].[K+]>CO.O>[CH3:1][O:2][C:3](=[O:21])[CH:4]([CH2:17][C:18]([Cl:20])=[CH2:19])[CH2:5][C:6]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7] |f:1.2|

Inputs

Step One
Name
title compound
Quantity
1502 g
Type
reactant
Smiles
COC(C(CC(=O)OC(C)(C)C)(C(=O)OC)CC(=C)Cl)=O
Name
Quantity
2650 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
329 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1335 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 24 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining a temperature of 30° or below for the ensuing mixture

Outcomes

Product
Details
Reaction Time
24 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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